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Compound of Interest

Compound Name: L-Pentahomoserine

Cat. No.: B1599950

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pentahomoserine, systematically known as (2S)-2-amino-5-hydroxypentanoic acid, is a
non-proteinogenic amino acid. Its structural similarity to proteinogenic amino acids suggests
potential roles in various biological processes and as a building block in synthetic chemistry. A
thorough understanding of its three-dimensional structure and physicochemical properties is
paramount for elucidating its biological function and exploring its therapeutic or industrial
applications. This technical guide provides a comprehensive overview of the methodologies
employed in the structural characterization of L-Pentahomoserine, including spectroscopic
and crystallographic technigues. While experimental data for this specific molecule is not widely
available in public repositories, this guide presents predicted data and detailed experimental
protocols to enable researchers to obtain and interpret empirical results.

Physicochemical Properties

L-Pentahomoserine is a chiral molecule with the L-configuration at the alpha-carbon. Its
structure consists of a five-carbon chain with a hydroxyl group at the C5 position, an amino
group at the C2 position, and a carboxylic acid group at the C1 position.
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Property Value Source

Molecular Formula C5H11NO3 PubChem[1]

(2S)-2-amino-5-
IUPAC Name ) ) PubChem[1]
hydroxypentanoic acid

Molecular Weight 133.15 g/mol PubChem[1]
CAS Number 6152-89-2 PubChem[1]
PubChem CID 5287587 PubChem[1]
Melting Point 224 °C (for L-enantiomer) Wikipedia[2]
Appearance White solid Wikipedia[2]

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of L-
Pentahomoserine by providing information about its chemical environment, functional groups,
and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. Predicted *H and 3C NMR data are presented below.

Predicted *H NMR Spectral Data (500 MHz, D20)

Chemical Shift (ppm) Multiplicity Assighment
~3.70 t H-2
~3.55 t H-5
~1.85 m H-3
~1.60 m H-4

Predicted 3C NMR Spectral Data (125 MHz, D20)
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Chemical Shift (ppm) Assighment
~175.0 C-1 (C=0)
~60.0 C-5 (CH2-OH)
~55.0 C-2 (CH-NHz2)
~30.0 C-3 (CH2)
~25.0 C-4 (CHz)

Note: The chemical shifts are predicted and may vary depending on the solvent and

experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands

Wavenumber (cm~?)

Intensity

Assighment

3400-3200 Strong, Broad O-H stretch (alcohol)
3200-3000 Strong, Broad N-H stretch (amine)
3000-2850 Medium C-H stretch (aliphatic)
1650-1580 Strong N-H bend (amine)
1600-1500 Strong C=0 stretch (carboxylate)
1420-1380 Medium O-H bend (carboxylic acid)
1200-1000 Strong C-0 stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.
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Predicted Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity Possible Fragment
133 Moderate [M]* (Molecular lon)
115 Moderate [M-H20]*

88 High [M-COOH]*

74 High [CH(NH2)COOH]*

44 High [COOH]*

X-ray Crystallography

X-ray crystallography can provide the precise three-dimensional atomic coordinates of a
molecule in its crystalline state. Although no crystal structure for L-Pentahomoserine is
currently available in public databases, a general protocol for its determination is provided.

Experimental Protocols
NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra of L-Pentahomoserine.

Materials:

L-Pentahomoserine sample

Deuterated water (D20) or other suitable deuterated solvent

NMR tubes

NMR spectrometer (e.g., 500 MHz)
Procedure:

e Dissolve 5-10 mg of L-Pentahomoserine in approximately 0.6 mL of D20 in a clean, dry
vial.
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o Transfer the solution to an NMR tube.
o Place the NMR tube in the spectrometer's probe.
e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire a H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2
second relaxation delay, and 16-64 scans.

e Acquire a 8C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more)
due to the low natural abundance of 13C.

e Process the acquired data (Fourier transformation, phase correction, and baseline
correction).

 Integrate the peaks in the 'H spectrum and determine the chemical shifts relative to a
reference standard (e.g., TSP or DSS).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of L-Pentahomoserine.

Materials:

L-Pentahomoserine sample

Potassium bromide (KBr) (IR grade)

Agate mortar and pestle

Pellet press

FT-IR spectrometer with a sample holder

Procedure (KBr Pellet Method):

e Grind a small amount (1-2 mg) of L-Pentahomoserine with approximately 100-200 mg of
dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
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o Transfer a portion of the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

» Remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
e Acquire a background spectrum of the empty sample compartment.
e Acquire the sample spectrum over a range of 4000-400 cm~1.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio and fragmentation pattern of L-
Pentahomoserine.

Materials:
e L-Pentahomoserine sample
» Suitable solvent (e.g., methanol, water)

o Mass spectrometer (e.g., with Electron lonization - El or Electrospray lonization - ESI
source)

Procedure (Direct Infusion ESI-MS):

e Prepare a dilute solution of L-Pentahomoserine (e.g., 10-100 uM) in a suitable solvent
mixture (e.g., 50:50 methanol:water with 0.1% formic acid).

« Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow
rate (e.g., 5-10 uL/min) using a syringe pump.

o Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying
gas temperature) to obtain a stable ion signal.
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e Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-300).

» To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the
molecular ion ([M+H]*) and subjecting it to collision-induced dissociation (CID).

X-ray Crystallography

Objective: To determine the single-crystal X-ray structure of L-Pentahomoserine.

Materials:

High-purity L-Pentahomoserine

Various solvents and co-solvents for crystallization screening

Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion)

Microscope

Single-crystal X-ray diffractometer

Procedure:

o Crystallization:

o Prepare a concentrated solution of L-Pentahomoserine in a suitable solvent.

o Set up crystallization trials using various techniques (e.g., slow evaporation, vapor
diffusion, cooling). A common method is vapor diffusion where a drop of the protein
solution is equilibrated against a larger reservoir of a precipitant solution.

o Monitor the trials regularly under a microscope for the formation of single crystals.

o Crystal Mounting and Data Collection:

o Carefully mount a suitable single crystal (well-defined shape, no visible cracks) on a
goniometer head.

o Place the mounted crystal on the X-ray diffractometer.
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o Cool the crystal to a low temperature (e.g., 100 K) to minimize radiation damage.

o Collect a series of diffraction images by rotating the crystal in the X-ray beam.

e Structure Solution and Refinement:

o

Process the diffraction data to determine the unit cell parameters and space group.

[¢]

Solve the phase problem using direct methods or Patterson methods.

o

Build an initial atomic model into the resulting electron density map.

[e]

Refine the model against the experimental data to improve the fit and obtain the final,
accurate three-dimensional structure.

Synthesis and Metabolic Pathways

Understanding the synthesis and metabolism of L-Pentahomoserine is crucial for its study in
biological systems.

Proposed Biosynthetic Pathway

A plausible biosynthetic pathway for L-Pentahomoserine can be inferred from the metabolism
of related amino acids such as norvaline.[3] It likely originates from the glutamate family of
amino acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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